molecular formula C8H8O4 B565185 Homogentisic Acid-13C6 CAS No. 1216468-48-2

Homogentisic Acid-13C6

Cat. No. B565185
CAS RN: 1216468-48-2
M. Wt: 174.102
InChI Key: IGMNYECMUMZDDF-JTZKEMBVSA-N
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Description

Homogentisic Acid-13C6, also known as 2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid, is a compound used for pharmaceutical analytical testing . It is a high-quality reference standard that ensures reliable results .


Synthesis Analysis

Homogentisic Acid (HGA) is involved in the metabolic pathway of phenylalanine and tyrosine . It is a precursor for the biosynthesis of several natural products and for the biotransformation of trimethoprim . The committed step in tocopherol biosynthesis involves the condensation of HGA and phytyl diphosphate (PDP), catalyzed by a membrane-bound homogentisate phytyltransferase (HPT) .


Molecular Structure Analysis

The molecular formula of Homogentisic Acid-13C6 is C8H8O4 . It is characterized by a cyclohexa-1,3,5-trien-1-yl group with two hydroxy substituents and an acetic acid moiety .


Chemical Reactions Analysis

Homogentisic Acid (HGA) is known to undergo polymerization under various conditions, leading to the formation of pyomelanin, a pigment that contains significant amounts of polymerized HGA .


Physical And Chemical Properties Analysis

Homogentisic Acid-13C6 has a molecular weight of 174.10 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . Its exact mass and monoisotopic mass are 174.06238774 g/mol . It has a topological polar surface area of 77.8 Ų .

Mechanism of Action

Target of Action

Homogentisic Acid-13C6, an intermediate in the tyrosine degradation pathway, primarily targets the enzyme Homogentisate Phytyltransferase (HPT) . HPT performs the first committed step in the biochemical pathway, the phytylation of Homogentisic Acid .

Mode of Action

Homogentisic Acid-13C6 interacts with its target, HPT, to undergo a process known as phytylation . This interaction results in the conversion of Homogentisic Acid into a different compound, which is a crucial step in the biochemical pathway .

Biochemical Pathways

Homogentisic Acid-13C6 is involved in the tyrosine and phenylalanine catabolic pathway . It is an intermediate in this pathway and undergoes phytylation by HPT, which is the first committed step in the pathway . The phytylation of Homogentisic Acid leads to downstream effects that contribute to various biological processes .

Pharmacokinetics

As an intermediate in the tyrosine and phenylalanine catabolic pathway, it is expected to be metabolized in the body and participate in various biochemical reactions .

Result of Action

The action of Homogentisic Acid-13C6 results in its conversion into a different compound through the process of phytylation . This conversion is a crucial step in the tyrosine and phenylalanine catabolic pathway . Furthermore, Homogentisic Acid has been found to have innate activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action, efficacy, and stability of Homogentisic Acid-13C6 can be influenced by various environmental factors. For instance, its antioxidant activity has been observed under conditions of low oxygen concentrations . .

properties

IUPAC Name

2-(2,5-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMNYECMUMZDDF-JTZKEMBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675920
Record name [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homogentisic Acid-13C6

CAS RN

1216468-48-2
Record name [2,5-Dihydroxy(~13~C_6_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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